molecular formula C11H14N2S B1228421 Tiquinamide CAS No. 53400-67-2

Tiquinamide

货号: B1228421
CAS 编号: 53400-67-2
分子量: 206.31 g/mol
InChI 键: AIMIAJHGOMWBQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

替喹胺可以通过一个多步过程合成,该过程涉及以下关键步骤:

工业生产方法

替喹胺的工业生产可能涉及优化合成路线,以确保高产率和纯度。 这包括:

    催化剂的选择: 以提高反应速率和选择性。

    反应条件的优化: 例如温度、压力和溶剂选择,以最大限度地提高效率并减少副产物。

化学反应分析

反应类型

替喹胺会经历几种类型的化学反应,包括:

常用试剂和条件

主要生成物

科学研究应用

替喹胺已被用于各种科学研究应用:

作用机理

替喹胺通过抑制胃酸的合成发挥其作用。 它靶向参与酸分泌的特定途径,包括:

作用机制

Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:

相似化合物的比较

类似化合物

替喹胺的独特性

替喹胺在其特定的化学结构上是独特的,这使其能够通过与其他抑制剂不同的机制抑制胃酸合成。 其四氢喹啉环和羧硫代酰胺基团使其具有独特的药理学特性 .

生物活性

Tiquinamide, a compound with notable pharmacological properties, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly its antiulcer and gastric antisecretory effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is chemically classified as a tetrahydroquinoline derivative. Its structure allows it to interact with various biological targets, contributing to its therapeutic effects. The compound is known for its potent gastric antisecretory activity, making it a candidate for treating conditions like peptic ulcers.

The primary mechanism through which this compound exerts its effects involves the inhibition of gastric acid secretion. Studies have shown that it acts on specific receptors in the gastric mucosa, leading to decreased acid production. This action is critical in managing ulcerative conditions and promoting mucosal healing.

Biological Activities

  • Antiulcer Activity :
    • This compound has demonstrated strong antiulcer properties in various experimental models. It effectively reduces ulcer formation induced by stress or pharmacological agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.
    • A study reported that this compound significantly decreased the number and severity of ulcers in rat models, showcasing its potential as a therapeutic agent for gastric ulcers .
  • Gastric Antisecretory Effects :
    • Research indicates that this compound can inhibit gastric acid secretion effectively. In experiments involving diabetic rats, this compound was shown to modulate the acid secretory response and electrolyte composition of gastric juice .
    • The compound's ability to reduce gastric acidity contributes to its protective effects on the gastric lining.

Case Studies

  • Animal Studies : In a controlled study involving rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer index and gastric acidity, highlighting its efficacy as an antiulcer agent.
  • Clinical Relevance : While most studies have been preclinical, the promising results suggest potential applications in human medicine, particularly for patients suffering from peptic ulcer disease.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessStudy Reference
AntiulcerStrong reduction in ulcer formation
Gastric AntisecretorySignificant decrease in gastric acid secretion
Safety ProfileGenerally well-tolerated in animal studies

属性

CAS 编号

53400-67-2

分子式

C11H14N2S

分子量

206.31 g/mol

IUPAC 名称

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14)

InChI 键

AIMIAJHGOMWBQG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(CCC2)C(=S)N)N=C1

规范 SMILES

CC1=CC2=C(C(CCC2)C(=S)N)N=C1

同义词

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide
tiquinamide
tiquinamide monohydrochloride
tiquinamide oxalate
tiquinamide tartrate (1:1)

产品来源

United States

Synthesis routes and methods I

Procedure details

3-Methyl-8-cyano-5,6,7,8-tetrahydroquinoline (1.7 g., 0.01 m.) and thioacetamide (1.5 g., 0.02 m.) were dissolved in dimethylformamide (50 ml.), the solution saturated with dry hydrogen chloride gas and then heated on a steam bath for 4 hours. The cooled reaction mixture was poured onto water (200 ml.), washed with ethyl acetate (2 × 200 ml.) and the extracts discarded. The aqueous solution was adjusted to pH 10.0 with 46% sodium hydroxide and extracted into methylene chloride (2 × 200 ml.). The combined extracts were dried (sodium sulphate), evaporated in vacuo and the residual oil triturated with isopropanol and filtered. Recrystallisation from benzene gave the title compound as pale yellow needles (1.3 g., 63%) m.p. 149°.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (27.9 g. 0.14 m) in dry pyridine (300 ml.), saturated with H2S gas, was treated with P2S5 (26 g., 0.14 m) and heated at reflux for 45 min. whilst maintaining a slow stream of H2S gas. The reaction mixture was evaporated to dryness in vacuo and cooled to 0° C, made alkaline with 10% sodium hydroxide and the solution extracted with chloroform (3 × 100 ml.). The combined extracts were washed with brine, dried and evaporated in vacuo. The residual oil was triturated with benzene and the solid filtered and recrystallised from benzene to give the title compound as pale yellow needles m.p. 149° (21.8 g., 87%). The hydrochloride was prepared as already described in Example 18 and isolated as colourless needles m.p. 219° C.
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A solution of 3-methyl-5,6,7,8-tetrahydroquinoline (1.43 g, 0.01 mole) in benzene (20 ml) was treated with n-butyl-lithium (15% w/w, 4.5 ml, 0.01 mole) and the solution was allowed to stand at room temperature for 0.5 h. The solution was then treated with a suspension of silicon tetraisothiocyanate (1.3 g, 0.005 mole) in benzene (5 ml) at 0° C. After 10 min., water (50 ml) was added and the mixture was stirred for 0.5 h at room temperature and then acidified with conc. HCl. The aqueous layer was separated, washed with ethyl acetate and the pH was adjusted to 10 with solid Na2CO3. The basic mixture was extracted with ethyl acetate (3 × 50 ml) and the combined organic extracts were dried (MgSO4), filtered and evaporated. The residue was triturated with n-hexane to give 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (0.2 g, 10%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。